5-Ethoxyoxazole
Overview
Description
5-Ethoxyoxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Scientific Research Applications
5-Ethoxyoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of various biologically active compounds.
Biological Studies: Investigated for its antibacterial, antifungal, and anticancer properties.
Industrial Applications: Used in the synthesis of vitamin B6 and other important compounds.
Future Directions
Mechanism of Action
Target of Action
5-Ethoxyoxazole, also known as 5-ethoxy-1,3-oxazole, is a synthetic compound that has been used in various chemical reactions . .
Mode of Action
It has been used in chemical reactions, particularly in the synthesis of heterodiene .
Biochemical Pathways
Oxazole derivatives have been reported to have a wide spectrum of biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
It has been used in chemical reactions, suggesting that it may have potential applications in the synthesis of other compounds .
Biochemical Analysis
Biochemical Properties
5-Ethoxyoxazole has been found to interact with various enzymes and proteins, contributing to its role in biochemical reactions
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Ethoxyoxazole involves the cyclization of N-formyl alanine ethyl ester in the presence of boron trifluoride diethyl etherate and a metal oxide . This method is advantageous due to its short route, high conversion rate, and good atom economy. Another method involves the dehydration, cyclization, and decarboxylation of N-ethoxy oxalyl alanine ethyl ester using phosphorus pentoxide or phosphorus oxychloride .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of recyclable materials such as boron trifluoride diethyl etherate makes the process more sustainable and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxyoxazole undergoes various chemical reactions, including:
Diels-Alder Reactions: It reacts with ethyl 4,4,4-trifluorocrotonate to form cycloadducts.
Heterodiene Synthesis: It reacts with Β-acetylacrylic acid and its ethyl ester.
Common Reagents and Conditions
Diels-Alder Reactions: Typically conducted in the presence of toluene at 298 K.
Heterodiene Synthesis: Involves the calculation of π-electron densities to determine the most probable mechanism.
Major Products
Cycloadducts: Formed from Diels-Alder reactions.
Heterodiene Products: Formed from reactions with Β-acetylacrylic acid and its ethyl ester.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
5-Ethoxyoxazole is unique due to its specific structural properties that allow it to participate in a variety of chemical reactions, making it a valuable compound in both medicinal chemistry and industrial applications .
Properties
IUPAC Name |
5-ethoxy-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-7-5-3-6-4-8-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMZAQRFVVJHOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318284 | |
Record name | 5-Ethoxyoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15031-12-6 | |
Record name | NSC328212 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Ethoxyoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to 5-ethoxyoxazole?
A: 5-Ethoxyoxazoles can be synthesized through various methods. One approach utilizes the aza-Wittig reaction of iminophosphoranes with acyl chlorides in the presence of triethylamine. [] Another method involves the base-induced intramolecular cyclization of α-ketoimidoyl chlorides. []
Q2: How does the structure of this compound lend itself to Diels-Alder reactions?
A: 5-Ethoxyoxazoles act as excellent dienes in Diels-Alder reactions due to the electron-rich nature of the oxazole ring. This allows them to react with various dienophiles, including maleic anhydride and trifluoromethyl alkenes, providing access to substituted pyridine derivatives. [, , ]
Q3: Are there any regioselectivity trends observed in the Diels-Alder reactions of 5-ethoxyoxazoles?
A: Yes, studies on the Diels-Alder reaction of 4-carboxymethyl-5-ethoxyoxazole with asymmetrical dienophiles revealed a preference for the electron-withdrawing group to be introduced at the γ-position of the resulting pyridine nucleus. []
Q4: Can you elaborate on the cascade reaction of 5-ethoxyoxazoles with arynes?
A: Research has demonstrated a cascade reaction where 5-ethoxyoxazoles undergo a [4+2] cycloaddition with arynes. This is followed by retro-[4+2] cycloaddition, a second intermolecular [4+2] cycloaddition, and finally, hydrolytic ring cleavage to yield substituted tritylones. []
Q5: What are the significant applications of this compound derivatives in organic synthesis?
A: this compound derivatives serve as vital building blocks for various heterocyclic systems. For instance, they are crucial in synthesizing polysubstituted 3-hydroxypyridines via hetero-Diels-Alder reactions with dienophiles in the presence of a catalyst like Nd(OTf)3. []
Q6: How are 5-ethoxyoxazoles employed in the synthesis of biologically relevant molecules?
A: These compounds play a key role in synthesizing complex natural products. One example is the synthesis of 3-methyl-6-(2′-hydroxyethyl)-7-formyl-1,8-diethoxyisoquinoline, a crucial synthon for the antitumor antibiotic fredericamycin A, which utilizes 4-methyl-5-ethoxyoxazole as a starting material. []
Q7: Can this compound be used to synthesize Vitamin B6?
A: Yes, this compound derivatives are central to a novel synthetic route for Vitamin B6. This involves the Diels-Alder reaction of 4-methyl-5-ethoxyoxazole, derived from alanine, with 2-n-propyl-4,7-dihydro-1,3-dioxepine, ultimately leading to pyridoxine. [, ]
Q8: What other heterocyclic systems can be accessed from this compound?
A: 5-Ethoxyoxazoles are versatile precursors for diverse heterocycles. Reacting them with triphenylphosphine yields iminophosphoranes. These iminophosphoranes can undergo tandem aza-Wittig reactions with isocyanates or carbon disulfide to produce oxazolo[3,2-c]quinazolines. [, ]
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